Endo-3-azabicyclo[3.2.1]octan-8-ol

Stereoselective Synthesis Thermodynamic Isomerization cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol

Endo-3-azabicyclo[3.2.1]octan-8-ol is a critical chiral building block valued for its defined endo-stereochemistry. It is the optimal starting material for the high-yield isomerization to cis-3-substituted derivatives, ensuring cost-effective production of pharmaceutical and agrochemical intermediates. Secure this essential precursor with guaranteed stereochemical integrity to drive efficient SAR studies and industrial-scale synthesis.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 782435-85-2
Cat. No. B1396073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndo-3-azabicyclo[3.2.1]octan-8-ol
CAS782435-85-2
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2CNCC1C2O
InChIInChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6+,7?
InChIKeyXPZYBFOYRKOKPL-MEKDEQNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endo-3-azabicyclo[3.2.1]octan-8-ol (CAS 782435-85-2): A Stereospecific Bicyclic Scaffold for Advanced Synthesis


Endo-3-azabicyclo[3.2.1]octan-8-ol (CAS 782435-85-2) is a nitrogen-containing bicyclic organic compound characterized by a rigid [3.2.1] azabicyclic framework with a defined endo-configuration at the 8-position [1]. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol . This compound is primarily valued as a chiral building block and synthetic intermediate in medicinal chemistry and agrochemical research, rather than a final bioactive entity .

Why Substitution with Unspecified Stereoisomers or Other Azabicyclo Scaffolds Fails in Industrial Synthesis of Endo-3-azabicyclo[3.2.1]octan-8-ol Derivatives


Generic substitution of Endo-3-azabicyclo[3.2.1]octan-8-ol with its exo-isomer or a mixture of stereoisomers is not possible for processes targeting cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives. Patented industrial methods rely on the thermodynamically controlled isomerization of the endo-configured starting material to produce the more stable and desired cis-isomer in excess [1]. The defined endo-stereochemistry is a prerequisite for achieving high yield and selectivity in this critical isomerization step, which is essential for the cost-effective manufacture of downstream pharmaceutical and agricultural intermediates [2].

Quantitative Evidence for Endo-3-azabicyclo[3.2.1]octan-8-ol (CAS 782435-85-2): Differentiated Performance in Isomerization and Industrial Utility


Thermodynamic Preference for cis-Isomer Formation from Endo-Precursors

Patented methods demonstrate that a trans (or endo) diastereomer of a 3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivative, when subjected to isomerization in the presence of a transition metal complex, preferentially converts to the thermodynamically more stable cis-isomer [1]. This establishes the endo-configured starting material as the crucial precursor for obtaining the cis form in excess, which is not achievable with the alternative exo or syn configurations [2].

Stereoselective Synthesis Thermodynamic Isomerization cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol

High-Yield Industrial Process Enabled by Defined Endo-Stereochemistry

The EP2184274A1 patent details an industrially advantageous process for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives. The method achieves a high yield by isomerizing a trans (endo) form or a mixture of trans and cis forms [1]. The patent explicitly notes that prior methods suffered from low yields of the target cis form, a problem the new process overcomes by leveraging the specific endo-stereochemistry [2].

Process Chemistry Industrial Synthesis Isomerization Yield

Defined Purity Profile for Reproducible Research and Development

Commercial specifications for Endo-3-azabicyclo[3.2.1]octan-8-ol (CAS 782435-85-2) consistently report a high level of purity, typically 97% as determined by HPLC . This defined purity level ensures batch-to-batch reproducibility, a critical factor for any synthetic intermediate used in multi-step synthesis or structure-activity relationship (SAR) studies .

Chemical Purity Quality Control Procurement Specification

High-Value Application Scenarios for Endo-3-azabicyclo[3.2.1]octan-8-ol (CAS 782435-85-2) Based on Quantitative Evidence


Synthesis of cis-3-Substituted-3-azabicyclo[3.2.1]octan-8-ol Derivatives for Pharmaceutical R&D

This compound is the optimal starting material for the synthesis of cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives, which are valuable intermediates in the development of new pharmaceutical agents. The high-yield isomerization process enabled by its defined endo-stereochemistry allows medicinal chemists to efficiently access a library of cis-configured analogs for SAR studies [1].

Industrial Manufacture of Agrochemical Intermediates

For agrochemical companies, the cost-effective production of cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives is crucial. The patented methods that rely on Endo-3-azabicyclo[3.2.1]octan-8-ol as a key precursor offer a high-yielding, industrially viable route, thereby reducing manufacturing costs and ensuring a reliable supply chain for these important intermediates [2].

Building Block for Advanced Organic Synthesis and Chemical Biology

The compound's high purity (typically 97% HPLC) and defined stereochemistry make it a reliable building block for the construction of more complex, chiral molecules. It is particularly valuable in chemical biology for the synthesis of molecular probes, where stereochemical integrity is paramount for target engagement and functional studies .

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